Home > Products > Screening Compounds P140230 > 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1011397-86-6

1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Catalog Number: EVT-3208466
CAS Number: 1011397-86-6
Molecular Formula: C17H16FN3O2
Molecular Weight: 313.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids

  • Compound Description: This group of compounds represents a series of pyrazolopyridines synthesized and screened for antibacterial activity. [] Some of these compounds displayed good antibacterial properties. []
  • Relevance: These compounds share the core pyrazolo[3,4-b]pyridine-4-carboxylic acid structure with the target compound, 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, differing primarily in the substituents at the 1, 3, and 6 positions. The presence of various aryl groups at the 6 position highlights the potential for structural variation and exploration of structure-activity relationships within this class of compounds.

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This specific pyrazolopyridine derivative has been structurally characterized and shown to form complex double chains through a combination of N-H...N, C-H...N, and C-H...π(arene) hydrogen bonds. [] The chains create cavities that can accommodate disordered solvent molecules. []
  • Relevance: This compound, although possessing a 5-carbonitrile group instead of the 4-carboxylic acid present in 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, showcases the structural diversity achievable within the pyrazolo[3,4-b]pyridine scaffold. The presence of the 2-fluorophenyl group at the 4 position and the phenyl group at the 1 position emphasizes the structural similarities to the target compound.

4‐(4‐Fluor­phen­yl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetra­hydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile

  • Compound Description: Synthesized via microwave irradiation, this pyrazolopyridine derivative features a tetrahydro-pyridine ring adopting a distorted envelope conformation. [] The pyrazole ring exhibits a dihedral angle of 39.2(3)° with the attached phenyl ring. []
  • Relevance: This compound provides another example of structural variation on the pyrazolo[3,4-b]pyridine theme. Though it features a 6-oxo and a 5-carbonitrile instead of the 6-methyl and 4-carboxylic acid present in 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, it highlights the synthetic flexibility of this core structure. The 4-fluorophenyl and 1-phenyl substituents directly correlate to the target compound.

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator that induces vasodilation in ovine pulmonary artery. [] Studies suggest that its relaxant effect involves both sGC activation and sodium pump stimulation, the latter being independent of cGMP. []
  • Relevance: This compound, although structurally distinct from 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid due to the presence of a pyrimidine ring and other substituents, highlights the biological relevance of pyrazolo[3,4-b]pyridines. Its ability to induce vasodilation through multiple mechanisms emphasizes the potential therapeutic applications of this class of compounds.

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

  • Compound Description: This compound serves as a key intermediate in the synthesis of the anticoagulant drug apixaban. [] Its X-ray powder diffraction data has been reported, confirming its structure and purity. []
  • Relevance: Although this compound differs from 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in its ring fusion (pyrazolo[3,4-c]pyridine instead of pyrazolo[3,4-b]pyridine) and substituent pattern, it highlights the medicinal importance of pyrazolopyridine derivatives. Its use as an intermediate in apixaban synthesis demonstrates the potential of this scaffold for developing therapeutically relevant compounds.

1-Aryl-3-heteroaryl-1H-pyrazolo[3,4-b]quinoxalines

  • Compound Description: This series of pyrazolo[3,4-b]quinoxalines represents a novel class of heterocyclic compounds synthesized through a new method involving the reaction of specific quinoxaline derivatives with diazonium salts. []
  • Relevance: These compounds, although structurally distinct from 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid due to the fused quinoxaline system, showcase the potential for expanding the pyrazolo[3,4-b] core to create new heterocyclic systems with potentially interesting biological activities. The presence of various aryl and heteroaryl substituents highlights the opportunities for structural diversity within this expanded scaffold.

6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines

  • Compound Description: This group of compounds represents a previously unknown class of heterocyclic systems synthesized through the cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine. [] These compounds hold promise as biologically active scaffolds. []
  • Relevance: Although structurally distinct from 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid due to the fused imidazo ring and different substitution patterns, these compounds illustrate the potential for expanding the pyrazolopyridine core structure into more complex, biologically relevant frameworks.

6-Oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines

  • Compound Description: These compounds are synthesized using a modified Curtius rearrangement involving 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acids and diphenylphosphorylazide. [] Like their 6-amino counterparts, they are considered promising heterocyclic systems for biological activity. []
  • Relevance: Although structurally distinct from 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid due to the fused imidazo ring and different substitution patterns, these compounds illustrate the potential for expanding the pyrazolopyridine core structure into more complex, biologically relevant frameworks.

1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound acts as a starting material in a multistep synthesis of various novel pyrazolo[3,4-b]pyridines and related heterocycles, including pyrazoles, oxadiazoles, thiadiazoles, triazoles, triazolothiadiazoles, and triazolothiadiazines. []
  • Relevance: This compound, despite having a 5-carbonitrile group instead of the 4-carboxylic acid in 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, serves as a valuable precursor to a range of structurally diverse pyrazolo[3,4-b]pyridine derivatives. Its conversion into various heterocyclic systems emphasizes the synthetic versatility of this core structure for exploring new chemical space.

3-Methyl-1-phenyl-6-pyrrol-1-yl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid hydrazide

  • Compound Description: This compound is a key intermediate in the synthesis of new pyrazolo[3,4-b]pyrazine derivatives, which were tested for their antimicrobial activity. []
  • Relevance: While it contains a pyrazine ring instead of the pyridine ring present in 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, this compound demonstrates the structural similarity and synthetic connection between pyrazolopyridines and pyrazolopyrazines. Both frameworks offer opportunities for exploring structure-activity relationships and developing potentially useful bioactive compounds.

5-(2-Hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This compound is one of the products obtained from the reaction of 6-methyl-4-oxo-4H-[1]-benzopyran-3-carboxaldehyde with 5-amino-3-methyl-1-phenylpyrazole. [] The mechanism of its formation is explained through kinetic studies. []
  • Relevance: This compound showcases the potential for forming pyrazolo[3,4-b]pyridines through reactions involving benzopyran derivatives. Although it lacks the 4-carboxylic acid substituent of 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, it highlights the synthetic accessibility of this scaffold through diverse approaches.

2-Methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one

  • Compound Description: This compound is another product formed in the reaction of 6-methyl-4-oxo-4H-[1]-benzopyran-3-carboxaldehyde with 5-amino-3-methyl-1-phenylpyrazole. [] The mechanism of its formation, alongside the related pyrazolopyridine derivative, is elucidated through kinetic studies. []
  • Relevance: This compound exemplifies an alternative reaction pathway that can occur when attempting to synthesize pyrazolo[3,4-b]pyridines from benzopyran starting materials. Although not a pyrazolopyridine itself, it provides insight into the potential reactivity and alternative products that can arise during pyrazolopyridine synthesis.

4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine

  • Compound Description: This unsubstituted pyrazolo[3,4-b]pyridine derivative is synthesized through decarboxylation and debenzylation reactions. [] The study clarifies its synthesis and corrects a previous misidentification of its isomer. []
  • Relevance: This compound represents the fundamental core structure of the pyrazolo[3,4-b]pyridine family, highlighting the importance of its synthesis and unambiguous characterization. It serves as a reference point for understanding the impact of various substituents on the properties of more complex derivatives, including 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.

5-Acetyl-3-amino-4-(p-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine

  • Compound Description: This compound serves as a key intermediate for synthesizing new pyrazolo[3,4-b]pyridines and related tricyclic systems. [] Its reactions with various reagents like acetylacetone, ethyl acetoacetate, diethyl malonate, and ethyl α-cyano-β-ethoxyacrylate are investigated. [] The derived diazonium salt is also used to synthesize azo dyes and hydrazono compounds, which can be further cyclized into triazines. []
  • Relevance: This compound, though possessing different substituents compared to 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, showcases the versatility of the pyrazolo[3,4-b]pyridine scaffold for further functionalization and synthesis of diverse derivatives. Its reactions highlight the potential for creating structurally complex molecules with possible biological activities from this core structure.

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

  • Compound Description: This series of compounds was synthesized from 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one and various reagents like hydroxylamine hydrochloride, urea, thiourea, thiosemicarbazide, phenylhydrazine, and aromatic amines. [] They were tested for anticancer activity against the MCF-7 human breast adenocarcinoma cell line. [] Several derivatives, particularly 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, showed promising anticancer activity. []
  • Relevance: Although possessing a pyrazolo[3,4-d]pyrimidin-4-one core instead of the pyrazolo[3,4-b]pyridine-4-carboxylic acid structure of 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, these compounds highlight the biological relevance of pyrazolo-fused heterocycles. Their anticancer activity emphasizes the potential for developing therapeutically useful compounds within this broader structural class.

Spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines]

  • Compound Description: This group of spiro compounds was synthesized from pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines through a ring transformation reaction. [] These compounds were also subjected to biological screening. []
  • Relevance: Despite their significantly different structure compared to 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, these spiro compounds demonstrate the potential for utilizing pyrazolo-fused heterocycles as building blocks for creating complex molecular architectures. Their synthesis and biological evaluation highlight the diverse structural possibilities and potential bioactivities within this broader chemical space.
  • Compound Description: This study focuses on the synthesis and unambiguous characterization of four isomeric pyrazolo[3,4-b]pyridones: the 4-oxo-types (17a, b and 11a, b) and the 6-oxo-types (16a, b and 10a, b). [] The authors detail the synthetic strategies for each isomer and use NMR spectroscopic data to assign the position of the substituents (methyl or benzyl) at N-1 or N-2. []
  • Relevance: This research provides crucial insights into the synthesis and structural determination of various pyrazolo[3,4-b]pyridone isomers. Although lacking the 4-carboxylic acid group of 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, these compounds demonstrate the core structure and substitution patterns within this class of compounds. Understanding the synthetic pathways and spectral characteristics of these isomers contributes to a broader comprehension of pyrazolo[3,4-b]pyridine chemistry.

4,6‐Dimethyl‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine

  • Compound Description: This compound is used as a key intermediate to synthesize a variety of imidazolopyrazoles, imidazolopyrimidines, pyrazolo[3,4-a]pyrimidines, pyrazolopyrimidinones, and diazepines. [] Several of these derivatives were evaluated for their antioxidant properties, and some showed promising activity. [] Additionally, certain compounds demonstrated the ability to protect DNA from damage induced by bleomycin. []
  • Relevance: This compound, although differently substituted compared to 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, highlights the synthetic versatility of the pyrazolo[3,4-b]pyridine scaffold for creating diverse heterocyclic systems with potential biological activities. The reported antioxidant and DNA-protective effects of some derivatives emphasize the therapeutic potential within this class of compounds.

N′-Propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine (Pramipexole)

  • Compound Description: Pramipexole is a dopamine D2/D3 agonist known to induce yawning behavior in rats. [] The study suggests that the induction of yawning is mediated by D3 receptors, whereas higher doses inhibit yawning due to competing D2 receptor activity. []
  • Relevance: Although structurally distinct from 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, pramipexole is included because the study discusses its effects alongside other dopamine agonists, some of which share structural features with pyrazolopyridines (e.g., quinelorane). The research provides insight into the potential pharmacological effects of compounds with similar structural motifs to pyrazolopyridines.

(5aR-trans)-5,5a,6,7,8,9,9a,10-Octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride (Quinelorane)

  • Compound Description: Quinelorane is another dopamine D2/D3 agonist investigated for its yawning-inducing effects in rats. [] Similar to pramipexole, its activity is attributed to interactions with D2 and D3 receptors. []
  • Relevance: Although not directly structurally related to 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, quinelorane is included due to its structural similarity to other pyrazolopyridines and its inclusion in the same study as pramipexole. The research offers insights into the potential pharmacological activities of compounds sharing structural motifs with pyrazolopyridines.

4-Butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (Tracazolate)

  • Compound Description: Tracazolate is a non-sedative anxiolytic drug that exhibits anticonflict activity in various animal models. [] It shows a greater separation between sedative and therapeutic doses compared to benzodiazepines, suggesting a reduced risk of sedation at anxiolytic doses in humans. [] Tracazolate enhances the binding of benzodiazepines to their receptors and potentiates their anticonvulsant and anxiolytic effects. []
  • Relevance: Tracazolate shares the core pyrazolo[3,4-b]pyridine structure with 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, demonstrating the therapeutic potential of this scaffold. While they differ in their substituents, their common structural features suggest possible similarities in their pharmacological profiles.
  • Compound Description: SQ-20006 is a phosphodiesterase inhibitor used in a study investigating the role of cyclic AMP in the depression of excitatory junction potentials by opiates and opioid peptides in the mouse vas deferens. []
  • Relevance: Although structurally distinct from 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, SQ-20006 exemplifies the pharmacological relevance of pyrazolopyridines as potential drug targets. Its use in a study exploring opiate and opioid peptide mechanisms highlights the diverse biological processes that pyrazolopyridine derivatives can modulate.

3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)

  • Compound Description: YC-1 is a benzylindazole derivative that acts as an allosteric stimulator of soluble guanylyl cyclase (sGC), sensitizing the enzyme to carbon monoxide (CO) and nitric oxide (NO). [] YC-1 also promotes the production of CO and NO by stimulating the expression of heme oxygenase-1 (HO-1) and inducible NO synthase (iNOS) in vascular smooth muscle cells. []
  • Relevance: While YC-1 itself is not directly related to 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, the study discusses its effects alongside the NO-independent sGC stimulator 5-cyclopropyl-2[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272), which is a pyrazolopyridine derivative. The research highlights the potential for both indazole and pyrazolopyridine derivatives to modulate sGC activity and vascular function.
Source and Classification

The compound is cataloged under the CAS number 1011397-86-6 and has a molecular formula of C17H16FN3O2, with a molecular weight of approximately 313.326 g/mol . It is noted for its purity level of 95% and is available for research purposes from various chemical suppliers.

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

  1. Starting Materials: The synthesis often begins with commercially available pyrazolopyridine derivatives.
  2. Cyclization Reaction: The key step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, an isopropyl group donor can be reacted with a suitable pyrazolopyridine derivative.
  3. Reaction Conditions: The reaction may be conducted in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures (around 100 °C) for several hours, monitored by thin-layer chromatography to ensure completion.
  4. Purification: Following the reaction, the product can be purified using techniques such as silica gel column chromatography or recrystallization to achieve the desired purity level .
Molecular Structure Analysis

The molecular structure of 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features a fused bicyclic system composed of a pyrazole and pyridine ring. Key structural characteristics include:

  • Bond Lengths: Notable bond lengths within the structure include C–C bonds around 1.484 Å and N–C bonds around 1.473 Å, indicating typical covalent bond distances.
  • Dihedral Angles: The dihedral angles between different substituents provide insight into the spatial arrangement of atoms, which can affect biological activity.
  • Crystallographic Data: Detailed crystallographic studies reveal that the compound adopts a stable conformation conducive to interaction with biological targets .
Chemical Reactions Analysis

The reactivity profile of 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid includes potential interactions with various biological targets:

  1. Kinase Inhibition: This compound has been identified as a potential kinase inhibitor, showing promise in treating diseases related to diabetes and its complications .
  2. Receptor Interaction: It may interact with specific receptors such as peroxisome proliferator-activated receptors (PPARs), influencing metabolic pathways related to lipid metabolism .
Mechanism of Action

The mechanism of action for 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves:

  • Binding Affinity: The compound likely binds to specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
  • Biological Pathways: Its action on PPARα suggests involvement in regulating gene expression related to fatty acid oxidation and glucose metabolism, making it relevant for metabolic disorders .
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
  • Solubility: The solubility profile in various solvents (e.g., ethanol, DMSO) is crucial for its application in biological assays.
  • Stability: Stability under different pH conditions and temperatures should be assessed for practical applications in pharmaceuticals.
Applications

The applications of 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are diverse:

  1. Medicinal Chemistry: Its role as a kinase inhibitor positions it as a candidate for drug development targeting metabolic diseases.
  2. Research Tool: The compound can serve as a valuable tool in biochemical studies exploring PPAR signaling pathways and their implications in health and disease.
  3. Potential Therapeutics: Ongoing research may reveal additional therapeutic potentials in areas such as cancer treatment or inflammatory diseases due to its unique structural properties.

Properties

CAS Number

1011397-86-6

Product Name

1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

IUPAC Name

1-(4-fluorophenyl)-6-methyl-3-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

InChI

InChI=1S/C17H16FN3O2/c1-9(2)15-14-13(17(22)23)8-10(3)19-16(14)21(20-15)12-6-4-11(18)5-7-12/h4-9H,1-3H3,(H,22,23)

InChI Key

NILAXMXJVAPBFA-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C(C)C)C(=O)O

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.